molecular formula C20H22Cl2N2O6 B14359663 2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid CAS No. 93130-12-2

2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid

Cat. No.: B14359663
CAS No.: 93130-12-2
M. Wt: 457.3 g/mol
InChI Key: LQUGLWYRNWKKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid is a complex organic compound characterized by the presence of multiple functional groups, including carboxyl, hydroxyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.

    Condensation Reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid include other amino acid derivatives and phenolic compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

93130-12-2

Molecular Formula

C20H22Cl2N2O6

Molecular Weight

457.3 g/mol

IUPAC Name

2-[2-[carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C20H22Cl2N2O6/c21-15-3-1-13(17(25)7-15)9-23(11-19(27)28)5-6-24(12-20(29)30)10-14-2-4-16(22)8-18(14)26/h1-4,7-8,25-26H,5-6,9-12H2,(H,27,28)(H,29,30)

InChI Key

LQUGLWYRNWKKSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)CN(CCN(CC2=C(C=C(C=C2)Cl)O)CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.